molecular formula C27H20Br2N2O B12023405 7,9-Dibromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 763110-08-3

7,9-Dibromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B12023405
CAS No.: 763110-08-3
M. Wt: 548.3 g/mol
InChI Key: JTEUIEVLDJGUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dibromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of benzo[e]pyrazolo[1,5-c][1,3]oxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dibromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. Common starting materials may include naphthalene derivatives, brominated aromatic compounds, and pyrazole precursors. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

7,9-Dibromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, reduction may produce hydro derivatives, and substitution can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, 7,9-Dibromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. Studies may focus on understanding its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity to evaluate its suitability as a drug candidate.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers, dyes, and electronic components. Its unique chemical properties can contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of 7,9-Dibromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7,9-Dibromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine include other benzo[e]pyrazolo[1,5-c][1,3]oxazine derivatives with different substituents. Examples include:

  • 7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
  • 7,9-Difluoro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of bromine atoms, naphthalene, and p-tolyl groups can impart distinct characteristics that differentiate it from other similar compounds.

Biological Activity

7,9-Dibromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure

The compound features a unique structure characterized by:

  • Dibrominated naphthalene moiety
  • Pyrazolo[1,5-c][1,3]oxazine framework
  • Substituted phenyl groups

This structural complexity contributes to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HT-29 (Colon)15.0G2/M phase arrest
A549 (Lung)10.0Reactive oxygen species generation

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests indicate moderate activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results suggest that the compound could be further explored for its potential as an antimicrobial agent.

Anti-inflammatory Effects

In vivo studies have shown that the compound exhibits anti-inflammatory properties. It significantly reduces edema in animal models of inflammation, likely through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle regulators such as cyclins and CDKs.
  • Oxidative Stress : Generation of reactive oxygen species that damage cellular components.
  • Cytokine Modulation : Downregulation of inflammatory cytokines.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

  • Breast Cancer Study : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 cells and reported a significant reduction in cell viability alongside increased apoptosis markers.
  • Antimicrobial Evaluation : A comparative study assessed multiple derivatives against bacterial strains and found that modifications to the naphthalene moiety enhanced antimicrobial potency.
  • Inflammation Model : In a rat model of paw edema induced by carrageenan, treatment with the compound resulted in a marked reduction in swelling compared to control groups.

Properties

CAS No.

763110-08-3

Molecular Formula

C27H20Br2N2O

Molecular Weight

548.3 g/mol

IUPAC Name

7,9-dibromo-5-(4-methylphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H20Br2N2O/c1-16-6-8-18(9-7-16)27-31-25(22-13-21(28)14-23(29)26(22)32-27)15-24(30-31)20-11-10-17-4-2-3-5-19(17)12-20/h2-14,25,27H,15H2,1H3

InChI Key

JTEUIEVLDJGUMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C(=CC(=C6)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.